1,1-Dimethylhydrazine oxalate
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Overview
Description
1,1-Dimethylhydrazine oxalate is a chemical compound derived from 1,1-dimethylhydrazine, a colorless, volatile liquid with the molecular formula C₂H₈N₂. This compound is known for its high reactivity and is commonly used in various industrial and scientific applications. The oxalate form is often utilized to stabilize the compound for easier handling and storage.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine can be synthesized through the reaction of monochloramine with dimethylamine, resulting in 1,1-dimethylhydrazinium chloride . This intermediate can then be reacted with oxalic acid to form 1,1-dimethylhydrazine oxalate.
Industrial Production Methods: Industrial production of 1,1-dimethylhydrazine typically involves the Olin Raschig process, which is a well-established method for producing hydrazine derivatives . The process involves the reaction of monochloramine with dimethylamine, followed by purification and conversion to the oxalate form.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylhydrazine oxalate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents such as hydrogen peroxide and fuming nitric acid.
Reduction: Can be reduced under specific conditions, although this is less common.
Substitution: Participates in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, fuming nitric acid.
Acids and Bases: Reacts with acids to form salts and with bases to neutralize them.
Major Products Formed:
Oxidation Products: Nitrosodimethylamine, dimethylformamide.
Substitution Products: Various substituted hydrazines depending on the reactants used.
Scientific Research Applications
1,1-Dimethylhydrazine oxalate is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 1,1-dimethylhydrazine oxalate involves its interaction with various molecular targets:
Hydrogen Peroxide Formation: The compound generates hydrogen peroxide, which induces oxidative stress in cells.
DNA Damage: Acts as a DNA methylating agent, leading to mutations and potential carcinogenic effects.
Oxidative Stress Response: Triggers stress-response pathways in bacterial cells, such as the activation of katG and soxS promoters.
Comparison with Similar Compounds
- Symmetrical Dimethylhydrazine (1,2-Dimethylhydrazine)
- Methylhydrazine
- Dimethylformamide
- Nitrosodimethylamine
Properties
CAS No. |
40141-02-4 |
---|---|
Molecular Formula |
C4H10N2O4 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1,1-dimethylhydrazine;oxalic acid |
InChI |
InChI=1S/C2H8N2.C2H2O4/c1-4(2)3;3-1(4)2(5)6/h3H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
IOVDUJBTVYAHEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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